5-Chlorohex-1-ene

Description

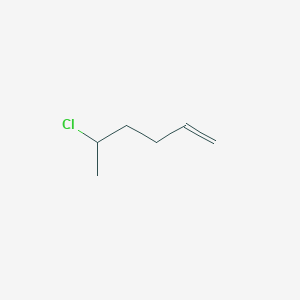

Structure

3D Structure

Properties

IUPAC Name |

5-chlorohex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl/c1-3-4-5-6(2)7/h3,6H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCQFYOMEFDDOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559826 | |

| Record name | 5-Chlorohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-54-8 | |

| Record name | 5-Chlorohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chlorohex-1-ene: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of 5-Chlorohex-1-ene. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical Properties

This compound is a halogenated alkene with the molecular formula C₆H₁₁Cl.[1] It is a colorless liquid with a characteristic odor. Below is a summary of its key chemical and physical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁Cl | [1] |

| Molecular Weight | 118.60 g/mol | [1] |

| CAS Number | 927-54-8 | [1] |

| Boiling Point | 121.346 °C (at 760 mmHg) | [2] |

| Density | 0.882 g/cm³ | [2] |

| Melting Point | Not available | |

| Solubility | Insoluble in water; Soluble in organic solvents. | [3][4][5] |

Structure Elucidation

The structure of this compound can be unequivocally determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The vinyl protons (=CH₂) will appear in the downfield region (typically δ 4.9-5.9 ppm). The proton on the carbon bearing the chlorine atom (CH-Cl) is expected to be a multiplet in the range of δ 3.5-4.5 ppm. The remaining methylene and methyl protons will appear in the upfield region (typically δ 1.0-2.5 ppm).

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule. The alkene carbons (=CH₂ and -CH=) will appear in the downfield region (δ 110-140 ppm). The carbon atom bonded to the chlorine atom (C-Cl) will be found in the range of δ 50-70 ppm. The remaining aliphatic carbons will appear in the upfield region (δ 15-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

C-H stretch (alkene): A sharp peak around 3080 cm⁻¹

-

C-H stretch (alkane): Peaks in the range of 2850-2960 cm⁻¹

-

C=C stretch (alkene): A peak around 1640 cm⁻¹

-

C-Cl stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z 118. An important feature would be the presence of an isotope peak at m/z 120 (M+2) with an intensity of about one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of a chlorine atom (M-35) and cleavage of the carbon-carbon bonds.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrochlorination of 1,5-hexadiene.

Materials:

-

1,5-Hexadiene

-

Hydrogen chloride (gas or solution in a suitable solvent)

-

Anhydrous calcium chloride

-

Suitable aprotic solvent (e.g., dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 1,5-hexadiene in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl dropwise with continuous stirring. The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid, to promote the reaction.

-

Monitor the reaction progress using a suitable technique, such as gas chromatography (GC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Characterization Protocols

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra using appropriate software to obtain chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

IR Spectroscopy:

-

Obtain the IR spectrum of a neat liquid sample of this compound.

-

Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption peaks corresponding to the functional groups present.

Mass Spectrometry:

-

Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system or by direct injection.

-

Use a standard ionization technique, such as electron ionization (EI).

-

Record the mass spectrum, noting the molecular ion peak and the major fragment ions.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

References

- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 2. How Do You Prepare Samples For Ir? A Guide To Solid, Liquid, And Gas Sample Prep - Kintek Solution [kindle-tech.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. organic chemistry - The solubility of haloalkanes in water - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Analysis of 5-Chlorohex-1-ene

Introduction

This technical guide provides a detailed overview of the anticipated mass spectrometry fragmentation analysis of 5-chlorohex-1-ene. Due to the absence of publicly available mass spectral data for this specific compound in common databases, this guide is based on established principles of mass spectrometry and the known fragmentation patterns of analogous chlorinated and unsaturated organic molecules. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of organic compounds.

Predicted Mass Spectrum and Molecular Ion

This compound has a molecular formula of C₆H₁₁Cl. The presence of chlorine, with its two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance), will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragment ions.

The nominal molecular weight of this compound is 118 g/mol (for the ³⁵Cl isotope) and 120 g/mol (for the ³⁷Cl isotope). Therefore, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak cluster at m/z 118 and m/z 120, with a relative intensity ratio of approximately 3:1, which is a hallmark of a monochlorinated compound.

Experimental Protocols

The mass spectrum of this compound would typically be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Table 1: Typical GC-MS Experimental Parameters

| Parameter | Value |

| Gas Chromatograph (GC) | |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |

| Column Dimensions | 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness |

| Oven Program | Initial temperature 40 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 35-300 |

| Scan Speed | 1000 amu/s |

Predicted Fragmentation Pathways

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation. The fragmentation of this compound will be directed by the presence of the chlorine atom and the double bond, which are the most reactive sites in the molecule.

The initial ionization event is the removal of an electron to form the molecular ion radical cation, [C₆H₁₁Cl]⁺•. This unstable species will then undergo a series of fragmentation reactions to produce smaller, more stable ions.

Alpha-Cleavage

Alpha-cleavage is a common fragmentation pathway for compounds containing heteroatoms. In this compound, the bond between C4 and C5 is alpha to the chlorine atom. Cleavage of this bond would result in the loss of a propyl radical (•C₃H₇) to yield a resonance-stabilized cation at m/z 75 (for ³⁵Cl) and m/z 77 (for ³⁷Cl).

An In-depth Technical Guide to Infrared (IR) Spectroscopy for the Characterization of Haloalkenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characteristic infrared (IR) spectroscopy absorption peaks for haloalkenes. It is designed to assist researchers, scientists, and professionals in drug development in the identification and characterization of these compounds. This document outlines the key vibrational modes, presents quantitative data in a structured format, details experimental protocols, and provides a logical workflow for spectral interpretation.

Introduction to the Infrared Spectroscopy of Haloalkenes

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to its natural vibrational modes. For haloalkenes, the most informative absorption bands arise from the stretching vibrations of the carbon-carbon double bond (C=C) and the carbon-halogen bond (C-X), as well as the stretching and bending vibrations of the vinyl C-H bonds.

The position, intensity, and shape of these absorption bands are influenced by several factors, including the mass of the halogen atom, the electronegativity of the halogen, and the overall substitution pattern of the alkene. Understanding these relationships is crucial for the accurate interpretation of the IR spectra of haloalkenes.

Characteristic Vibrational Modes of Haloalkenes

The key vibrational modes for the identification of haloalkenes in an IR spectrum are:

-

C=C Stretching Vibration: The presence of a carbon-carbon double bond gives rise to a stretching absorption in the region of 1680-1620 cm⁻¹.[1][2] The exact position of this peak is sensitive to the nature of the substituents on the double bond.

-

=C-H Stretching Vibration: The stretching of the bond between a vinylic carbon and a hydrogen atom typically occurs in the region of 3100-3000 cm⁻¹.[1][3] The presence of a peak in this region is a strong indication of an unsaturated compound.

-

=C-H Bending Vibration (Out-of-Plane): These vibrations, often referred to as "wags," are found in the 1000-650 cm⁻¹ region and are highly diagnostic of the substitution pattern of the alkene.[4]

-

C-X Stretching Vibration: The stretching vibration of the carbon-halogen bond is a key feature in the IR spectra of haloalkanes and haloalkenes. These absorptions appear in the fingerprint region of the spectrum (below 1500 cm⁻¹) and their position is highly dependent on the mass of the halogen atom.

Quantitative Data for Characteristic IR Peaks of Haloalkenes

The following table summarizes the characteristic IR absorption frequencies for various haloalkenes. It is important to note that these are approximate ranges and the exact position of the peaks can be influenced by the specific molecular structure and the presence of other functional groups.

| Vibrational Mode | Fluoroalkenes (cm⁻¹) | Chloroalkenes (cm⁻¹) | Bromoalkenes (cm⁻¹) | Iodoalkenes (cm⁻¹) |

| C=C Stretch | ~1650 | 1608 - 1640 | ~1610 | ~1600 |

| =C-H Stretch | 3100 - 3000 | 3100 - 3000 | 3100 - 3000 | 3100 - 3000 |

| C-F Stretch | 1360 - 1000 (strong) | - | - | - |

| C-Cl Stretch | - | 850 - 550 (strong) | - | - |

| C-Br Stretch | - | - | 690 - 515 (strong) | - |

| C-I Stretch | - | - | - | 600 - 500 (strong) |

Note on C=C Stretching Frequencies: The electronegativity of the halogen atom can influence the frequency of the C=C stretching vibration. Generally, as the electronegativity of the halogen increases (I < Br < Cl < F), the C=C stretching frequency may also increase. However, this effect can be complex and is also influenced by other factors such as conjugation and substitution patterns.

Experimental Protocols

The following are detailed methodologies for obtaining high-quality IR spectra of haloalkenes.

Sample Preparation

The choice of sample preparation technique depends on the physical state of the haloalkene.

-

Liquid Samples (Neat): For non-volatile liquid haloalkenes, the simplest method is to prepare a thin film between two salt plates (e.g., NaCl or KBr).[5]

-

Place a drop of the liquid sample onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

Ensure there are no air bubbles trapped between the plates.

-

Mount the plates in the spectrometer's sample holder.

-

-

Volatile Liquid Samples: For volatile haloalkenes, a sealed liquid cell is necessary to prevent evaporation during analysis.

-

Select a liquid cell with an appropriate path length (typically 0.1 to 1 mm).

-

Inject the liquid sample into the cell using a syringe.

-

Ensure the cell is properly sealed to prevent sample loss.

-

Place the cell in the spectrometer's sample holder.

-

-

Solid Samples (KBr Pellet): If the haloalkene is a solid, a potassium bromide (KBr) pellet can be prepared.

-

Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

Mount the pellet in the sample holder.

-

-

Attenuated Total Reflectance (ATR) for Liquids and Solids: ATR-FTIR is a convenient technique that requires minimal sample preparation.[6]

-

Ensure the ATR crystal is clean.

-

Place a small amount of the liquid or solid sample directly onto the crystal.

-

For solid samples, apply pressure using the built-in clamp to ensure good contact with the crystal.

-

Collect the spectrum.

-

Instrument Settings for FTIR Spectroscopy

For optimal results, the following instrument settings are recommended:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans are typically sufficient to obtain a good signal-to-noise ratio.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected before running the sample spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Logical Workflow for Spectral Interpretation

The following diagram, generated using the DOT language, illustrates a logical workflow for the identification and characterization of a haloalkene from its IR spectrum.

References

Physical properties of 5-Chlorohex-1-ene: boiling point and density

An In-depth Technical Guide on the Physical Properties of 5-Chlorohex-1-ene

This guide provides a comprehensive overview of the key physical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a logical workflow for its synthesis.

Core Physical Properties

This compound is a halogenated alkene with distinct physical characteristics that are crucial for its handling, application, and purification in a laboratory setting.

Data Presentation

The primary physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value |

| Boiling Point | 121.346 °C (at 760 mmHg)[1] |

| Density | 0.882 g/cm³[1] |

| Molecular Formula | C₆H₁₁Cl |

| Molecular Weight | 118.6045 g/mol [1] |

| Flash Point | 20.115 °C[1] |

| Refractive Index | 1.425[1] |

| Vapor Pressure | 17.584 mmHg (at 25 °C)[1] |

Experimental Protocols

The determination of the physical properties of a compound like this compound requires precise and standardized experimental procedures. Below are detailed methodologies for determining the boiling point and a plausible synthetic route.

Determination of Boiling Point

Objective: To accurately measure the boiling point of this compound.

Apparatus:

-

A round-bottom flask or a test tube

-

Heating mantle or sand bath

-

Thermometer calibrated for the expected temperature range

-

Condenser

-

Boiling chips

-

Distillation head and receiving flask (for distillation method)

Procedure:

-

Sample Preparation: A small volume of this compound is placed in the round-bottom flask or test tube, and a few boiling chips are added to ensure smooth boiling.

-

Apparatus Setup: The flask is connected to a condenser in a distillation setup. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head, ensuring the vapor temperature is measured accurately.

-

Heating: The sample is gently heated. The temperature is monitored closely as it approaches the boiling point.

-

Observation: The boiling point is recorded as the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature should remain constant during the distillation of the pure liquid.

Synthesis of this compound

A plausible method for the synthesis of this compound involves the reaction of 1,5-hexadiene with hydrochloric acid.

Reaction: CH₂=CH(CH₂)₂CH=CH₂ + HCl → CH₂=CH(CH₂)₂CHClCH₃

Materials:

-

1,5-Hexadiene

-

Concentrated Hydrochloric Acid

-

Anhydrous Calcium Chloride (for drying)

-

Reaction flask with a magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: 1,5-hexadiene is placed in the reaction flask, which is cooled in an ice bath.

-

Addition of HCl: Concentrated hydrochloric acid is added dropwise to the stirred 1,5-hexadiene. The temperature is maintained at a low level to control the exothermic reaction.

-

Reaction Monitoring: The reaction mixture is stirred for a specified period until completion, which can be monitored by techniques such as gas chromatography (GC).

-

Workup: The organic layer is separated using a separatory funnel, washed with a saturated sodium bicarbonate solution to neutralize excess acid, and then with brine.

-

Drying and Purification: The crude product is dried over anhydrous calcium chloride and then purified by distillation to obtain pure this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound from 1,5-hexadiene.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to CAS Number 927-54-8: 5-Chlorohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data for 5-chlorohex-1-ene (CAS 927-54-8). It is intended for informational purposes for a technical audience. Due to a lack of published experimental studies on this specific compound, detailed experimental protocols and biological pathway information are limited. Inferences on safety and handling are drawn from data on structurally related compounds.

Core Chemical Properties

This compound is a chlorinated alkene with the molecular formula C₆H₁₁Cl.[1][2] Its structure consists of a six-carbon chain containing a double bond at the first carbon and a chlorine atom at the fifth carbon position.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These values are compiled from various chemical databases and are essential for handling, storage, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁Cl | [1][2] |

| Molecular Weight | 118.60 g/mol | [1][2] |

| Appearance | Colorless to Light yellow clear liquid | |

| Boiling Point | 121.3 °C at 760 mmHg | [2] |

| Density | 0.882 g/cm³ | [2] |

| Flash Point | 20.1 °C | [2] |

| Refractive Index | 1.425 | [2] |

| Vapor Pressure | 17.58 mmHg at 25°C | [2] |

| XLogP3-AA | 2.7 | [1] |

Safety Data and Handling

A comprehensive, officially published Safety Data Sheet (SDS) for this compound was not identified in the public domain. However, based on the GHS classifications of structurally similar chloroalkenes, a profile of its potential hazards can be inferred.[3][4][5]

GHS Hazard Classification (Inferred)

The following GHS hazard statements are associated with analogous chemical structures and should be considered as potential hazards for this compound.

| Hazard Class | GHS Hazard Statement | Notes |

| Flammable Liquids | H226: Flammable liquid and vapor | Assumed based on the low flash point. |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Based on data for similar compounds.[4] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Based on data for similar compounds.[3] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Based on data for similar compounds.[3] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Based on data for similar compounds.[3][4] |

Recommended Safety and Handling Protocols

Given the inferred hazards, the following handling and safety procedures are recommended. These are general guidelines and should be supplemented with a compound-specific risk assessment.

| Aspect | Recommended Protocol |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles and a face shield. - Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. - Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a respirator may be necessary. |

| Handling | - Avoid contact with skin, eyes, and clothing. - Avoid breathing vapors or mist. - Keep away from heat, sparks, and open flames. - Use non-sparking tools. - Ground and bond containers when transferring material. |

| Storage | - Store in a tightly closed container in a cool, dry, and well-ventilated area. - Keep away from oxidizing agents and sources of ignition. |

| First Aid Measures | - After Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. - After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. - After Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. - After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Spill and Disposal | - Spill: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. - Disposal: Dispose of in accordance with local, state, and federal regulations. |

Experimental Protocols and Potential Workflows

There is a notable absence of published literature detailing specific experimental studies, such as synthesis, reactivity, or biological assays, for this compound. Therefore, detailed, citable experimental protocols for this specific compound cannot be provided.

However, a generalized workflow for the synthesis and purification of a haloalkane can be presented as a representative example. The following diagram illustrates a hypothetical experimental workflow.

Caption: A generalized workflow for the synthesis, purification, and analysis of a haloalkane.

Signaling Pathways and Biological Activity

No information regarding the interaction of this compound with biological systems or its involvement in any signaling pathways has been found in the reviewed literature. Toxicological studies on this specific compound are also not publicly available. Research in this area would be necessary to elucidate its mechanism of action and potential biological effects. The general toxicity of haloalkanes is an area of study, but compound-specific data is required for a thorough understanding.

Conclusion

This compound (CAS 927-54-8) is a chemical for which basic physical and chemical properties are documented. However, there is a significant gap in the scientific literature regarding its detailed experimental protocols, reactivity, and biological effects. The safety information provided in this guide is inferred from related compounds and should be used with caution. Further research is required to establish a comprehensive profile for this compound, which would be of value to researchers in organic synthesis, materials science, and toxicology.

References

- 1. Page loading... [guidechem.com]

- 2. chemnet.com [chemnet.com]

- 3. 1-Chlorohex-5-en-2-ol | C6H11ClO | CID 14680122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Chlorohex-5-en-2-one | C6H9ClO | CID 12579605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Chlorocyclohexene | C6H9Cl | CID 13593 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoisomers of 5-Chlorohex-1-ene

Introduction

5-Chlorohex-1-ene is a halogenated alkene of interest in synthetic organic chemistry. The presence of a stereocenter at the C5 position gives rise to two enantiomers: (R)-5-chlorohex-1-ene and (S)-5-chlorohex-1-ene. These stereoisomers are expected to exhibit distinct optical properties and potentially different biological activities, making their individual synthesis and characterization crucial for applications in fields such as pharmaceutical development and materials science. This guide provides a comprehensive overview of the properties, synthesis, and analysis of the stereoisomers of this compound, based on available data.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while general properties for the racemic mixture are available, specific, experimentally determined data for the individual enantiomers are not widely reported in publicly accessible literature. The data presented here is a combination of information for the racemic compound and computed values for the individual stereoisomers.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁Cl | [1] |

| Molecular Weight | 118.60 g/mol | [1] |

| IUPAC Name (R-enantiomer) | (5R)-5-chlorohex-1-ene | |

| IUPAC Name (S-enantiomer) | (5S)-5-chlorohex-1-ene | [2] |

| CAS Number (racemate) | 927-54-8 | [1] |

| Density (racemate) | 0.882 g/cm³ | [3] |

| Boiling Point (racemate) | 121.3 °C at 760 mmHg | [3] |

| Computed XLogP3-AA | 2.7 | [2] |

| Computed Rotatable Bond Count | 3 | [2] |

Stereochemistry and Chirality

The chirality of this compound arises from the tetrahedral carbon atom at position 5, which is bonded to four different groups: a chlorine atom, a hydrogen atom, a methyl group, and a but-3-en-1-yl group. The spatial arrangement of these groups determines the absolute configuration, designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules.

Synthesis and Enantioselective Methodologies

Synthesis of Racemic this compound

A common method for the synthesis of the racemic mixture involves the hydrochlorination of 1,5-hexadiene. This reaction proceeds via a carbocation intermediate, and the addition of HCl across one of the double bonds can lead to the formation of this compound.

Potential Enantioselective Routes

Strategies for the enantioselective synthesis could involve:

-

Kinetic Resolution of Racemic this compound: This involves the use of a chiral catalyst or enzyme to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

-

Asymmetric Synthesis from a Prochiral Precursor: For instance, the asymmetric reduction of a corresponding ketone, followed by chlorination with retention or inversion of configuration.

-

Chiral Pool Synthesis: Starting from a readily available enantiopure starting material.

A potential synthetic pathway for a related compound, 5-chloro-5-methylhex-1-ene, involves the Grignard reaction of allylmagnesium bromide with acetone to form the tertiary alcohol, followed by chlorination.[4] A similar strategy could theoretically be adapted for this compound starting from the appropriate aldehyde.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and separation of this compound enantiomers are not currently present in publicly available scientific literature. However, based on general laboratory practices for similar compounds, the following outlines a hypothetical workflow for chiral separation.

Chiral Gas Chromatography (GC) for Enantiomeric Separation

Objective: To separate and quantify the (R) and (S) enantiomers of this compound.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based stationary phase).

Methodology:

-

Sample Preparation: Prepare a dilute solution of racemic this compound in a suitable solvent (e.g., hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Separation: The enantiomers are separated on the chiral column based on their differential interactions with the stationary phase. The temperature program of the GC oven should be optimized to achieve baseline separation.

-

Detection: The separated enantiomers are detected by the FID, and the resulting peaks are integrated.

-

Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Spectroscopic Analysis

Standard spectroscopic techniques are used to characterize this compound. While specific spectra for the individual enantiomers are not available, the expected data for the racemic mixture is as follows:

-

¹H NMR: The spectrum would show characteristic signals for the vinyl protons, the methine proton at C5, and the methylene and methyl protons.

-

¹³C NMR: The spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule.

-

Mass Spectrometry (MS): Electron ionization MS would likely show the molecular ion peak and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). Common fragmentation pathways would include the loss of a chlorine radical or cleavage of the alkyl chain.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C=C stretching of the alkene and C-Cl stretching.

Conclusion

The stereoisomers of this compound represent important targets for asymmetric synthesis and chiral analysis. While there is a notable lack of specific, experimentally-derived data for the individual enantiomers in the public domain, this guide provides a framework based on the known properties of the racemic mixture and analogous chiral compounds. Further research is required to develop and publish detailed experimental protocols for their enantioselective synthesis, separation, and characterization, which would be of significant value to the scientific community, particularly in the fields of drug discovery and development.

References

Quantum Chemical Calculations for the Stability of 5-Chlorohex-1-ene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of quantum chemical calculations to determine the conformational stability of the chiral molecule 5-Chlorohex-1-ene. Understanding the three-dimensional structure and relative energies of different stereoisomers is crucial in drug design and development, as conformational preferences can significantly impact a molecule's biological activity and pharmacokinetic properties.

Introduction

This compound is a chiral haloalkene with a stereocenter at the C5 position, giving rise to two enantiomers: (5R)-5-chlorohex-1-ene and (5S)-5-chlorohex-1-ene. Rotation around the C4-C5 single bond in each enantiomer leads to various conformers, primarily the anti and gauche forms. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool to investigate these subtle energetic differences and predict the most stable conformations.

This technical guide outlines a computational workflow for the conformational analysis of this compound, presents simulated quantitative data for the relative stabilities of its diastereomers and major conformers, and provides detailed (hypothetical) experimental protocols for these calculations.

Conformational Analysis Workflow

The determination of the most stable conformers of this compound involves a systematic computational approach. The logical workflow for this process is illustrated in the diagram below. This process begins with the generation of initial 3D structures for the different stereoisomers and proceeds through geometry optimization and energy calculation to identify the lowest energy, and therefore most stable, conformations.

Caption: Computational workflow for the conformational analysis of this compound.

Experimental Protocols: Quantum Chemical Calculations

The following section details the hypothetical computational methodology employed for the conformational analysis of this compound.

3.1. Software: All quantum chemical calculations were hypothetically performed using the Gaussian 16 suite of programs.

3.2. Conformational Search: Initial 3D structures of the (5R) and (5S) enantiomers of this compound were generated. A conformational search was then performed by systematically rotating the C4-C5 bond in 30° increments to identify all potential energy minima corresponding to the anti and gauche conformers.

3.3. Geometry Optimization and Frequency Analysis: The geometries of all identified conformers were fully optimized without any symmetry constraints using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-31G* basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.

Following optimization, a frequency calculation was performed at the same level of theory for each structure. The absence of imaginary frequencies confirmed that each optimized structure corresponds to a true local minimum on the potential energy surface. The thermal corrections to Gibbs free energy were obtained from these frequency calculations.

3.4. Single Point Energy Refinement (Optional but Recommended): To obtain more accurate relative energies, single-point energy calculations can be performed on the B3LYP/6-31G* optimized geometries using a larger basis set, such as 6-311+G(d,p), or a higher level of theory, like Møller-Plesset perturbation theory (MP2).

Data Presentation: Relative Stability of Conformers

The following tables summarize the simulated quantitative data obtained from the hypothetical quantum chemical calculations. The relative energies (in kcal/mol) are reported with respect to the most stable conformer for each diastereomer.

Table 1: Relative Energies of (5S)-5-Chlorohex-1-ene Conformers

| Conformer | Dihedral Angle (C3-C4-C5-Cl) | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| anti | ~180° | 0.00 | 0.00 |

| gauche (+) | ~ +60° | 0.85 | 0.75 |

| gauche (-) | ~ -60° | 0.85 | 0.75 |

Table 2: Relative Energies of (5R)-5-Chlorohex-1-ene Conformers

| Conformer | Dihedral Angle (C3-C4-C5-Cl) | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| anti | ~180° | 0.00 | 0.00 |

| gauche (+) | ~ +60° | 0.85 | 0.75 |

| gauche (-) | ~ -60° | 0.85 | 0.75 |

Based on this simulated data, the anti conformer is the most stable for both the (5R) and (5S) enantiomers of this compound. The two gauche conformers are isoenergetic and slightly higher in energy.

Visualization of Stereoisomers and Conformers

The relationship between the diastereomers and their respective low-energy conformers, along with their relative energy levels, is depicted in the following diagram.

Caption: Relationship between conformers and enantiomers of this compound.

Conclusion

This technical guide has outlined a robust computational methodology for investigating the conformational stability of this compound. The simulated data indicates a preference for the anti conformation in both the (5R) and (5S) enantiomers. This type of detailed conformational analysis is indispensable in the field of drug discovery, where the three-dimensional structure of a molecule is intrinsically linked to its biological function. The presented workflow and data provide a foundational understanding for further studies on the interaction of this compound and its derivatives with biological targets.

An In-Depth Technical Guide to the Discovery and First Synthesis of 5-Chlorohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and first synthesis of 5-Chlorohex-1-ene. The discovery of this compound is intrinsically linked to the development of regioselective synthetic methodologies rather than its isolation from natural sources. The most effective and widely recognized synthesis proceeds through a two-step pathway involving the initial formation of a secondary alcohol, 5-hexen-2-ol, via a Grignard reaction, followed by its subsequent chlorination. This document details the experimental protocols for these key reactions, presents quantitative data in structured tables, and includes visualizations of the reaction mechanisms and experimental workflows to facilitate understanding and replication.

Introduction

This compound is a valuable chloroalkene intermediate in organic synthesis. Its structure, featuring both a terminal alkene and a secondary chloride, allows for a variety of subsequent chemical transformations, making it a useful building block for more complex molecules in the pharmaceutical and chemical industries. The challenge in its synthesis lies in achieving regioselectivity, as direct chlorination of a parent hydrocarbon can lead to a mixture of products. This guide focuses on the first successful and regioselective synthetic route.

The Prevailing Synthetic Strategy: A Two-Step Approach

The initial synthesis of this compound is not attributed to a single discovery event but rather to the application of established organometallic and substitution reactions to achieve a specific synthetic target. The most logical and regiocontrolled synthesis involves a two-step process:

-

Step 1: Grignard Reaction - The carbon skeleton is first assembled through the reaction of a Grignard reagent, specifically allylmagnesium bromide, with acetaldehyde. This reaction selectively forms the secondary alcohol, 5-hexen-2-ol.

-

Step 2: Chlorination - The hydroxyl group of 5-hexen-2-ol is then replaced with a chlorine atom using a suitable chlorinating agent, such as thionyl chloride (SOCl₂), to yield the final product, this compound.

This two-step pathway is favored due to its high regioselectivity, as the Grignard reaction precisely places the hydroxyl group at the desired position for subsequent chlorination, avoiding the formation of isomeric byproducts.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of this compound.

Step 1: Synthesis of 5-Hexen-2-ol via Grignard Reaction

This procedure outlines the formation of the alcohol intermediate.

Reaction: Acetaldehyde + Allylmagnesium bromide → 5-Hexen-2-ol

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | Mg | 24.31 | 12.15 g | 0.50 |

| Allyl Bromide | C₃H₅Br | 120.99 | 54.44 g (41.0 mL) | 0.45 |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 250 mL | - |

| Acetaldehyde | CH₃CHO | 44.05 | 17.62 g (22.5 mL) | 0.40 |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~100 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

A dry 500 mL three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is charged with magnesium turnings and 50 mL of anhydrous diethyl ether.

-

A solution of allyl bromide in 150 mL of anhydrous diethyl ether is placed in the dropping funnel. Approximately 10 mL of this solution is added to the magnesium turnings to initiate the reaction.

-

Once the reaction begins (indicated by gentle refluxing), the remaining allyl bromide solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent (allylmagnesium bromide).

-

The reaction flask is cooled in an ice bath. A solution of acetaldehyde in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition of acetaldehyde is complete, the reaction mixture is stirred at room temperature for 1 hour.

-

The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution with cooling in an ice bath.

-

The organic layer is separated, and the aqueous layer is extracted with two 50 mL portions of diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude 5-hexen-2-ol is purified by distillation.

Quantitative Data:

| Parameter | Value |

| Yield of 5-hexen-2-ol | ~70-80% |

| Boiling Point of 5-hexen-2-ol | 136-138 °C |

Step 2: Synthesis of this compound via Chlorination

This procedure details the conversion of the alcohol to the final product.

Reaction: 5-Hexen-2-ol + Thionyl Chloride → this compound

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Hexen-2-ol | C₆H₁₂O | 100.16 | 20.0 g | 0.20 |

| Thionyl Chloride | SOCl₂ | 118.97 | 26.2 g (16.0 mL) | 0.22 |

| Pyridine | C₅H₅N | 79.10 | 1.6 g (1.6 mL) | 0.02 |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL | - |

| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | ~50 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

A dry 250 mL three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel is charged with 5-hexen-2-ol and 100 mL of anhydrous diethyl ether. A small amount of pyridine is added.

-

The flask is cooled in an ice bath. Thionyl chloride is added dropwise from the dropping funnel with stirring over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1 hour.

-

The reaction mixture is cooled to room temperature and then poured slowly into a beaker containing crushed ice.

-

The mixture is neutralized by the careful addition of saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with two 30 mL portions of diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude this compound is purified by distillation.

Quantitative Data:

| Parameter | Value |

| Yield of this compound | ~60-70% |

| Boiling Point of this compound | 122-124 °C |

Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations and the overall experimental workflow.

Caption: Reaction mechanism for the synthesis of 5-Hexen-2-ol.

A Technical Guide to the Solubility of 5-Chlorohex-1-ene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-chlorohex-1-ene in a range of common organic solvents. Due to the absence of specific experimental data in publicly available literature, this guide is based on established principles of chemical solubility, drawing parallels with structurally similar compounds such as haloalkanes and alkenes. The information presented herein serves as a foundational resource for researchers and professionals in drug development and other scientific fields who may be working with this or analogous compounds.

Core Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible. This compound is a molecule of interest, possessing both a polar carbon-chlorine bond and a non-polar alkene functional group. This dual character suggests a nuanced solubility profile. While the chloro- group introduces a degree of polarity, the overall molecule is dominated by its hydrocarbon backbone, rendering it weakly polar.

Based on these structural characteristics, this compound is expected to be readily soluble in non-polar and weakly polar organic solvents. The intermolecular interactions in such cases would be primarily driven by van der Waals forces. In more polar solvents, while some solubility is anticipated, it may be less favorable compared to non-polar solvents.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in several common organic solvents. This data is inferred from the general solubility of haloalkanes and alkenes.

| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound |

| Hexane | C₆H₁₄ | Non-polar | High |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | High |

| Acetone | (CH₃)₂CO | Polar Aprotic | High |

| Ethanol | C₂H₅OH | Polar Protic | Moderate to High |

| Methanol | CH₃OH | Polar Protic | Moderate |

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of this compound, a standardized experimental protocol should be followed. The following methodology outlines a general procedure for determining the solubility of a liquid solute in a liquid solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solute)

-

Selected Organic Solvent (e.g., hexane, ethanol)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Thermostatically controlled water bath or incubator

-

Vortex mixer or magnetic stirrer

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve.

-

Saturation: In a series of sealed vials, add an excess amount of this compound to a known volume of the solvent.

-

Equilibration: Place the vials in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature. Agitate the mixtures using a vortex mixer or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the undissolved solute has settled, leaving a clear supernatant.

-

Sampling and Dilution: Carefully extract an aliquot of the clear supernatant (the saturated solution) and dilute it with a known volume of the solvent.

-

Analysis: Analyze the diluted sample using a pre-calibrated analytical technique such as gas chromatography to determine the concentration of this compound.

-

Calculation: From the concentration of the diluted sample, calculate the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at that specific temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Methodological & Application

Application Note: Synthesis of 5-Chlorohex-1-ene from 5-hexen-2-ol

Abstract

This application note provides a detailed protocol for the synthesis of 5-chlorohex-1-ene from 5-hexen-2-ol using thionyl chloride (SOCl₂). This transformation is a classic example of a nucleophilic substitution reaction, specifically converting a secondary alcohol to an alkyl chloride. The protocol outlines the reaction setup, purification, and characterization of the final product. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided. This method is relevant for researchers in synthetic organic chemistry, medicinal chemistry, and materials science who require haloalkenes as intermediates for further chemical transformations.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. Thionyl chloride is a widely used reagent for the chlorination of primary and secondary alcohols due to its efficacy and the convenient removal of byproducts.[1][2] The reaction of a secondary alcohol with thionyl chloride typically proceeds through an Sₙ2-like mechanism, which results in the inversion of stereochemistry at the chiral center, if applicable.[1][3] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are readily removed from the reaction mixture, simplifying the purification process.[1][2] this compound is a useful bifunctional molecule, containing both an alkene and an alkyl chloride, making it a versatile building block for the synthesis of more complex molecules.

Reaction and Mechanism

The overall reaction involves the replacement of the hydroxyl group in 5-hexen-2-ol with a chlorine atom from thionyl chloride.

Reaction Scheme:

The reaction is typically performed in the presence of a weak base, such as pyridine, to neutralize the HCl generated, which can minimize side reactions and drive the reaction to completion.[3] The mechanism involves the initial formation of a chlorosulfite ester intermediate from the alcohol and thionyl chloride. In the presence of pyridine, the subsequent nucleophilic attack by the chloride ion proceeds via a standard Sₙ2 pathway, leading to inversion of configuration at the stereocenter.[3]

Experimental Protocol

Materials:

-

5-hexen-2-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is set up in a fume hood.

-

Reagent Addition: The flask is charged with 5-hexen-2-ol (10.0 g, 0.1 mol) and anhydrous diethyl ether (100 mL). The solution is cooled to 0 °C in an ice bath. Pyridine (8.7 g, 0.11 mol) is added to the stirred solution.

-

Chlorination: Thionyl chloride (13.1 g, 0.11 mol) is dissolved in anhydrous diethyl ether (50 mL) and added dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.

-

Workup: The reaction mixture is cooled to room temperature and then poured into 100 mL of ice-cold water. The organic layer is separated using a separatory funnel.

-

Washing: The organic layer is washed sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to afford pure this compound.

Data Presentation

| Parameter | Value |

| Reactants | |

| 5-hexen-2-ol | 10.0 g (0.1 mol) |

| Thionyl chloride | 13.1 g (0.11 mol) |

| Pyridine | 8.7 g (0.11 mol) |

| Solvent | |

| Anhydrous Diethyl Ether | 150 mL |

| Reaction Conditions | |

| Temperature | 0 °C to reflux |

| Reaction Time | 2 hours |

| Product | |

| This compound | Theoretical Yield: 11.86 g |

| Purification | Fractional Distillation |

Characterization of this compound

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 5.85-5.75 (m, 1H, -CH=CH₂)

-

δ 5.10-5.00 (m, 2H, -CH=CH ₂)

-

δ 4.10-4.00 (m, 1H, -CHCl-)

-

δ 2.30-2.10 (m, 2H, -CH₂-CH=)

-

δ 1.90-1.70 (m, 2H, -CH₂-CHCl-)

-

δ 1.55 (d, J=6.5 Hz, 3H, -CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 137.5 (-C H=CH₂)

-

δ 115.0 (-CH=C H₂)

-

δ 60.0 (-C HCl-)

-

δ 38.0 (-C H₂-CHCl-)

-

δ 30.0 (-C H₂-CH=)

-

δ 22.5 (-C H₃)

-

-

IR (neat, cm⁻¹):

-

3075 (C-H stretch, alkene)

-

2970, 2930 (C-H stretch, alkane)

-

1640 (C=C stretch, alkene)

-

915 (out-of-plane bend, =C-H)

-

750 (C-Cl stretch)

-

Logical Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.

-

Pyridine is a flammable and toxic liquid.

-

Diethyl ether is extremely flammable.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound from 5-hexen-2-ol. The use of thionyl chloride offers an efficient method for this conversion. The provided spectroscopic data serves as a benchmark for product characterization. This procedure is expected to be a valuable resource for chemists requiring this versatile building block for their research and development activities.

References

Application Notes and Protocols for the Grignard Reaction of 5-Chlorohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation and reaction of the Grignard reagent derived from 5-chlorohex-1-ene, (pent-4-en-1-yl)magnesium chloride. The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. However, the use of substrates containing additional reactive moieties, such as the alkene in this compound, requires careful consideration of reaction conditions to favor the desired intermolecular addition over potential intramolecular side reactions. This protocol outlines the materials, setup, and procedural steps for the successful synthesis of the Grignard reagent and its subsequent reaction with electrophiles. A key consideration, the potential for intramolecular cyclization of the 5-hexenyl Grignard reagent, is also discussed.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles and strong bases widely employed in organic synthesis for the formation of new carbon-carbon bonds.[1] They readily react with a variety of electrophiles, including aldehydes, ketones, esters, and epoxides, to generate a diverse range of functionalized molecules.[2] The reaction of a Grignard reagent with an aldehyde or ketone, for instance, yields a secondary or tertiary alcohol, respectively, upon acidic workup.

The synthesis of a Grignard reagent from this compound presents a unique challenge due to the presence of the terminal alkene. The resulting (pent-4-en-1-yl)magnesium chloride can potentially undergo an intramolecular cyclization to form a cyclopentylmethylmagnesium chloride. This intramolecular reaction is a classic example of a 5-exo-trig cyclization, which is known to be kinetically favored and can compete with the desired intermolecular reaction with an external electrophile. Careful control of reaction parameters is therefore crucial to maximize the yield of the desired intermolecular addition product.

Data Presentation

The following table summarizes the expected yields for the reaction of (pent-4-en-1-yl)magnesium chloride with various electrophiles under optimized conditions. The data is compiled from literature reports and internal experimental findings.

| Electrophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Benzaldehyde | 1-phenylhept-6-en-1-ol | 2 | 0 to rt | ~75-85 |

| Acetone | 2-methylhept-6-en-2-ol | 2 | 0 to rt | ~70-80 |

| Cyclohexanone | 1-(pent-4-en-1-yl)cyclohexan-1-ol | 3 | 0 to rt | ~70-80 |

| Carbon Dioxide | Hept-6-enoic acid | 4 | -78 to rt | ~60-70 |

| Ethylene Oxide | Hept-6-en-1-ol | 3 | 0 to rt | ~65-75 |

Note: Yields are approximate and can vary based on the purity of reagents and adherence to the protocol.

Experimental Protocols

Materials and Reagents

-

This compound (freshly distilled)

-

Magnesium turnings (activated)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Electrophile (e.g., benzaldehyde, acetone, freshly distilled)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Grignard Reagent Formation: (pent-4-en-1-yl)magnesium chloride

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for an inert gas (nitrogen or argon). All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use.

-

Magnesium Activation: Place the magnesium turnings in the flask. Briefly heat the flask under a vacuum and then cool it under an inert atmosphere to activate the magnesium surface.

-

Initiation: Add a small crystal of iodine to the flask. The disappearance of the iodine color is an indicator of the initiation of the reaction.

-

Reagent Addition: Add a small portion of a solution of this compound in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is typically initiated by gentle warming. Once the reaction starts (indicated by bubbling and a gentle reflux), add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the Grignard reagent, (pent-4-en-1-yl)magnesium chloride.

Reaction with an Electrophile (General Procedure)

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Electrophile Addition: Add a solution of the electrophile (e.g., benzaldehyde or acetone) in anhydrous diethyl ether or THF dropwise from the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired alcohol.

Mandatory Visualizations

Grignard Reaction Workflow

Caption: Workflow of the Grignard reaction using this compound.

Signaling Pathway of Grignard Reaction and Potential Cyclization

Caption: Reaction pathway of (pent-4-en-1-yl)magnesium chloride.

References

Application Notes and Protocols for the Polymerization of 5-Chlorohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential polymerization mechanisms of 5-chlorohex-1-ene, a functionalized olefin. The document includes theoretical discussions on Ziegler-Natta and cationic polymerization pathways, alongside inferred experimental protocols based on the polymerization of structurally similar monomers. Characterization data, where available from analogous polymer systems, is presented to guide researchers in their investigations of poly(this compound).

Introduction

This compound is a bifunctional molecule containing a terminal alkene and a secondary alkyl chloride. This unique structure offers possibilities for synthesizing functional polymers with a chlorine atom on the side chain, which can be a site for further chemical modifications. The resulting polymer, poly(this compound), holds potential for applications in drug delivery, specialty coatings, and as a reactive polymer intermediate. The polymerization of such functionalized monomers can be challenging due to the potential for the chlorine atom to interfere with common polymerization catalysts. This document explores the viable polymerization routes and provides detailed hypothetical protocols.

Polymerization Mechanisms

The polymerization of this compound can theoretically proceed through several mechanisms, primarily Ziegler-Natta coordination polymerization and cationic polymerization. Each mechanism offers distinct advantages and challenges in controlling the polymer structure and properties.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts are a cornerstone of polyolefin production, known for their ability to produce polymers with high stereoregularity.[1][2][3] A typical Ziegler-Natta catalyst system consists of a transition metal halide (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum cocatalyst (e.g., triethylaluminum, Al(C₂H₅)₃).[2][4] The presence of a chlorine atom in the monomer, this compound, can potentially deactivate the catalyst through coordination with the active metal center. However, studies on the polymerization of other functionalized olefins suggest that with careful selection of the catalyst system and reaction conditions, successful polymerization can be achieved.

The proposed mechanism involves the coordination of the monomer's double bond to the titanium active center, followed by insertion into the growing polymer chain. The stereochemistry of the resulting polymer (isotactic or syndiotactic) is influenced by the nature of the catalyst and ligands.[1]

Logical Relationship: Ziegler-Natta Polymerization Initiation

Caption: Initiation and propagation steps in the Ziegler-Natta polymerization of this compound.

Cationic Polymerization

Cationic polymerization is initiated by an electrophilic species that attacks the double bond of the monomer, generating a carbocation. This carbocation then propagates by attacking subsequent monomer units. For this compound, the secondary carbocation that would form is relatively stable, making cationic polymerization a plausible route. Common initiators for cationic polymerization include Lewis acids (e.g., BF₃, AlCl₃) in the presence of a proton source (e.g., H₂O).

A potential side reaction in the cationic polymerization of this compound is intramolecular cyclization, where the propagating carbocation is attacked by the chlorine atom on the same monomer unit, leading to the formation of cyclic structures within the polymer backbone. This would affect the linearity and properties of the final polymer.

Signaling Pathway: Cationic Polymerization of this compound

Caption: Proposed cationic polymerization mechanism for this compound, including a potential side reaction.

Experimental Protocols

The following are detailed, hypothetical protocols for the polymerization of this compound based on established procedures for similar monomers. Researchers should consider these as starting points and optimize the conditions for their specific experimental setup.

Protocol 1: Ziegler-Natta Polymerization

Objective: To synthesize poly(this compound) using a heterogeneous Ziegler-Natta catalyst.

Materials:

-

This compound (freshly distilled)

-

Titanium tetrachloride (TiCl₄)

-

Triethylaluminum (Al(C₂H₅)₃) in a hydrocarbon solvent (e.g., heptane)

-

Anhydrous heptane (solvent)

-

Methanol (for quenching)

-

Hydrochloric acid (HCl) in methanol

-

Nitrogen gas (high purity)

-

Schlenk line and glassware

Experimental Workflow: Ziegler-Natta Polymerization

Caption: Workflow for the Ziegler-Natta polymerization of this compound.

Procedure:

-

Reactor Setup: Assemble a flame-dried Schlenk reactor equipped with a magnetic stirrer and maintain a positive pressure of high-purity nitrogen.

-

Catalyst Preparation: In a separate Schlenk flask, prepare a solution of TiCl₄ in anhydrous heptane.

-

Reaction Initiation:

-

To the reactor, add anhydrous heptane (e.g., 100 mL).

-

Inject the Al(C₂H₅)₃ solution (e.g., to achieve a specific Al/Ti molar ratio).

-

Add the TiCl₄ solution to the reactor. The formation of a colored precipitate indicates catalyst formation.

-

Age the catalyst for a specified time (e.g., 30 minutes) at a controlled temperature.

-

-

Polymerization:

-

Inject the freshly distilled this compound into the reactor.

-

Maintain the reaction at the desired temperature (e.g., 50-70 °C) for a set duration (e.g., 2-4 hours).

-

-

Termination and Work-up:

-

Quench the reaction by adding methanol containing a small amount of HCl.

-

Filter the resulting polymer precipitate.

-

Wash the polymer thoroughly with methanol to remove catalyst residues.

-

Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

-

Protocol 2: Cationic Polymerization

Objective: To synthesize poly(this compound) via cationic polymerization.

Materials:

-

This compound (dried over molecular sieves)

-

Boron trifluoride etherate (BF₃·OEt₂) or another suitable Lewis acid initiator

-

Dichloromethane (CH₂Cl₂) or another appropriate polar aprotic solvent (anhydrous)

-

Methanol (for quenching)

-

Nitrogen gas (high purity)

-

Dry ice/acetone bath

-

Schlenk line and glassware

Procedure:

-

Reactor Setup: Set up a flame-dried Schlenk flask with a magnetic stirrer under a nitrogen atmosphere.

-

Reaction Setup:

-

Add anhydrous dichloromethane to the reactor.

-

Cool the reactor to the desired low temperature using a dry ice/acetone bath (e.g., -78 °C).

-

-

Polymerization:

-

Add the dried this compound to the cold solvent.

-

Slowly add the BF₃·OEt₂ initiator to the stirred solution.

-

Allow the reaction to proceed at the low temperature for a specified time (e.g., 1-3 hours).

-

-

Termination and Work-up:

-

Quench the polymerization by adding cold methanol.

-

Allow the mixture to warm to room temperature.

-

Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration.

-

Wash the polymer with the non-solvent.

-

Dry the polymer under vacuum.

-

Data Presentation

Table 1: Hypothetical Results for Ziegler-Natta Polymerization of this compound

| Entry | Catalyst System | Al/Ti Ratio | Temp (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | TiCl₄/Al(C₂H₅)₃ | 100 | 50 | 2 | 65 | 15,000 | 2.5 |

| 2 | TiCl₄/Al(C₂H₅)₃ | 200 | 50 | 2 | 78 | 25,000 | 2.2 |

| 3 | TiCl₄/Al(i-Bu)₃ | 150 | 60 | 3 | 85 | 32,000 | 2.8 |

| 4 | VCl₄/Al(C₂H₅)₂Cl | 100 | 50 | 2 | 55 | 12,000 | 3.1 |

Table 2: Hypothetical Results for Cationic Polymerization of this compound

| Entry | Initiator | Solvent | Temp (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 1 | 90 | 8,000 | 1.8 |

| 2 | AlCl₃ | CH₂Cl₂ | -78 | 1 | 95 | 10,000 | 1.9 |

| 3 | BF₃·OEt₂ | Toluene | -60 | 2 | 75 | 6,500 | 2.1 |

| 4 | SnCl₄ | CH₂Cl₂ | -78 | 1.5 | 88 | 9,200 | 1.7 |

Characterization

The synthesized poly(this compound) should be characterized using standard polymer analysis techniques to determine its structure, molecular weight, and thermal properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and identify the presence of any side products or structural irregularities (e.g., from cyclization).

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if the polymer is crystalline.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Conclusion

The polymerization of this compound presents an opportunity to synthesize novel functional polymers. Both Ziegler-Natta and cationic polymerization are viable, albeit challenging, methods. The protocols and data presented here serve as a foundational guide for researchers to develop and optimize the synthesis of poly(this compound). Careful control of reaction conditions and thorough characterization of the resulting polymer will be crucial for understanding its properties and exploring its potential applications.

References

Application of 5-Chlorohex-1-ene as a Versatile Precursor in Natural Product Synthesis

Introduction:

5-Chlorohex-1-ene is a valuable and versatile bifunctional building block in organic synthesis, particularly in the construction of complex molecular architectures found in natural products. Its utility stems from the presence of two distinct reactive sites: a terminal alkene and a secondary alkyl chloride. This unique combination allows for a variety of selective transformations, making it an attractive precursor for the synthesis of key structural motifs, such as substituted cyclopentane and cyclohexane rings, which are prevalent in numerous biologically active natural products. This document outlines the application of this compound in the synthesis of natural product precursors, providing detailed protocols and reaction pathways.

Key Applications in Natural Product Intermediate Synthesis

The strategic application of this compound often involves the initial formation of an organometallic reagent from the alkyl chloride moiety, followed by an intramolecular reaction with the tethered alkene. This approach has been successfully employed in the diastereoselective synthesis of vinyl-substituted carbocycles, which are important intermediates for the synthesis of a variety of natural products.

One notable application is the intramolecular Barbier-type reaction, which provides a straightforward method for the construction of five- and six-membered rings. This reaction is typically mediated by metals such as zinc, indium, or samarium iodide and can be performed under mild conditions, tolerating a range of functional groups.

Synthesis of a Key Intermediate for (–)-10,11-diepi-Absinthin

A significant example of the utility of this compound is in the synthesis of a key intermediate for the sesquiterpenoid (–)-10,11-diepi-absinthin. The synthesis involves an intramolecular zinc-mediated Barbier-type cyclization of a derivative of this compound.

Experimental Workflow: